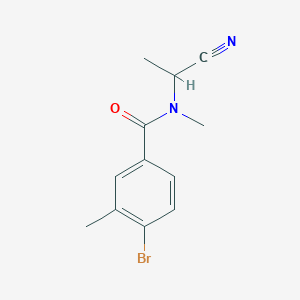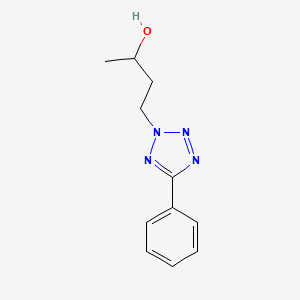![molecular formula C15H20N4O B6631200 N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide, commonly known as MMPI, is a novel compound that has gained considerable attention in the field of medicinal chemistry. MMPI is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
Mecanismo De Acción
MMPI acts by inhibiting the activity of N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide, a nuclear enzyme that is involved in DNA repair and cell survival. N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide plays a critical role in the repair of single-strand DNA breaks, which occur frequently in cells due to endogenous and exogenous factors. Inhibition of N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide results in the accumulation of DNA damage, which leads to cell death by apoptosis or necrosis. MMPI has been shown to be a potent and selective inhibitor of N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide, with a higher affinity for N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide-1 than N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide-2.
Biochemical and Physiological Effects
MMPI has been shown to have a range of biochemical and physiological effects, including the induction of DNA damage, inhibition of DNA repair, and modulation of cellular signaling pathways. MMPI has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases. In addition, MMPI has been shown to prevent oxidative stress and neuronal damage, which are associated with neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMPI is its high potency and selectivity for N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide inhibition. This makes it an attractive tool for studying the role of N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide in various cellular processes and diseases. MMPI has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment, making it a potential therapeutic agent. However, one of the limitations of MMPI is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of MMPI, including the development of more potent and selective N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide inhibitors, the investigation of its therapeutic potential in other diseases, and the exploration of its mechanism of action in cellular processes. MMPI has also been found to have synergistic effects with other anticancer agents, which could be explored further in combination therapy. In addition, the use of MMPI as a tool for studying DNA repair mechanisms and cellular signaling pathways could provide valuable insights into the pathogenesis of various diseases.
Métodos De Síntesis
The synthesis of MMPI involves the reaction of 1H-indazole-3-carboxylic acid with 4-methylpiperidine and formaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain MMPI in high purity.
Aplicaciones Científicas De Investigación
MMPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment by inhibiting DNA repair mechanisms and inducing cell death. MMPI has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, MMPI has shown neuroprotective effects by preventing oxidative stress and neuronal damage.
Propiedades
IUPAC Name |
N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(6-8-16-9-7-15)10-17-14(20)13-11-4-2-3-5-12(11)18-19-13/h2-5,16H,6-10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPRSUZJLWWPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)

![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B6631144.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)

![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)